

Methyl 2-anilinobenzoate physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Anilinobenzoic acid methyl ester

Cat. No.: B2951894

[Get Quote](#)

An In-Depth Technical Guide to Methyl 2-Anilinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-anilinobenzoate, also known as Methyl N-phenylanthranilate, is a significant organic compound within the fenamate class of molecules. As the methyl ester of N-phenylanthranilic acid, it serves as a crucial building block and intermediate in the synthesis of various biologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-anilinobenzoate, detailed methodologies for its synthesis and characterization, and an exploration of its applications in drug discovery and development. The document is intended to be a valuable resource for researchers and scientists working in medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction: The Significance of the Fenamate Scaffold

The N-phenylanthranilic acid (fenamic acid) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a class of NSAIDs known as fenamates.^[1] These compounds, including mefenamic acid and meclofenamic acid, exert their therapeutic effects primarily

through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways.^[2] Methyl 2-anilinobenzoate, as a direct derivative of this core structure, is a pivotal starting material and intermediate for the synthesis of more complex fenamate analogues. Its chemical structure, featuring a secondary amine linkage and a methyl ester, offers versatile sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.^{[3][4]}

This guide will delve into the fundamental properties of Methyl 2-anilinobenzoate, providing the in-depth technical knowledge necessary for its effective utilization in a research and development setting.

Physicochemical Properties of Methyl 2-Anilinobenzoate

Precise identification and understanding of a compound's physical and chemical properties are paramount for its application in synthesis and drug design. Methyl 2-anilinobenzoate is chemically distinct from the more commonly referenced Methyl 2-aminobenzoate (methyl anthranilate).

Structural and General Properties

Below is a summary of the key identifying information for Methyl 2-anilinobenzoate.

Property	Value	Source
IUPAC Name	methyl 2-(phenylamino)benzoate	[5]
Synonyms	Methyl N-phenylanthranilate, N-Phenylanthranilic acid methyl ester	[4]
CAS Number	35708-19-1	[5]
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[5]
Molecular Weight	227.26 g/mol	[5]
Appearance	Not definitively specified in searches; likely a solid at room temperature based on related compounds.	

```
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];  
}  
} Figure 1. Chemical structure of Methyl 2-anilinobenzoate.
```

Synthesis of Methyl 2-Anilinobenzoate

The synthesis of Methyl 2-anilinobenzoate is typically achieved in a two-step process: the formation of the N-phenylanthranilic acid backbone followed by esterification.

Step 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of carbon-nitrogen bonds, specifically for the arylation of amines.[\[6\]](#) This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In the synthesis of N-phenylanthranilic acid, 2-chlorobenzoic acid is reacted with aniline in the presence of a copper catalyst and a base.[\[7\]](#)

```
dot graph "Ullmann_Condensation" { rankdir=LR; node [shape=box, style=rounded,  
fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge
```

[fontname="Helvetica", fontsize=10];

} Figure 2. Workflow for the Ullmann Condensation.

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid

This protocol is a representative example of the Ullmann condensation for this synthesis.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), aniline (2-3 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper(I) oxide.
- Solvent: While the reaction can be run neat in excess aniline, a high-boiling point solvent such as nitrobenzene or N-methylpyrrolidone can also be used.^[6]
- Reaction Conditions: Heat the mixture to reflux (typically 180-210 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling, remove the excess aniline by vacuum distillation. The residue is then dissolved in hot water and treated with activated charcoal to remove impurities.
- Precipitation: The hot solution is filtered, and the filtrate is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the N-phenylanthranilic acid.
- Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
^[8]

Step 2: Esterification of N-Phenylanthranilic Acid

The carboxylic acid of N-phenylanthranilic acid is readily converted to its methyl ester, Methyl 2-anilinobenzoate, through standard esterification procedures. Fischer esterification is a common and effective method.

Experimental Protocol: Fischer Esterification

- Reaction Setup: In a round-bottom flask, dissolve N-phenylanthranilic acid (1 equivalent) in an excess of methanol, which serves as both the reactant and the solvent.
- Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.
- Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude Methyl 2-anilinobenzoate. Further purification can be achieved by column chromatography on silica gel.[3]

Spectroscopic Characterization

The structural elucidation of Methyl 2-anilinobenzoate is confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-anilinobenzoate will exhibit characteristic absorption bands for its key functional groups. Based on data for related N-phenylanthranilic acid esters, the following peaks are expected:[9]

- N-H Stretch: A sharp to moderately broad absorption band around $3300\text{-}3400\text{ cm}^{-1}$, characteristic of a secondary amine.
- C=O Stretch (Ester): A strong, sharp absorption band in the region of $1680\text{-}1730\text{ cm}^{-1}$, indicative of the carbonyl group of the ester.[3]
- C-O Stretch (Ester): An absorption band in the $1100\text{-}1300\text{ cm}^{-1}$ region.

- Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm^{-1} range.
- Aromatic C-H Stretches: Peaks typically appearing just above 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum of Methyl 2-anilinobenzoate is expected to show the following signals:[9]

- Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-8.0 ppm, integrating to 9 protons, corresponding to the protons on the two phenyl rings.
- N-H Proton: A broad singlet, typically in the downfield region (δ 9.0-10.0 ppm), which may exchange with D_2O .
- Methyl Protons (-OCH₃): A sharp singlet around δ 3.7-3.9 ppm, integrating to 3 protons.

The carbon NMR spectrum will show distinct signals for each carbon environment:

- Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.
- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
- Methyl Carbon (-OCH₃): A signal in the upfield region, typically around δ 50-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Methyl 2-anilinobenzoate ($\text{C}_{14}\text{H}_{13}\text{NO}_2$), the molecular ion peak (M^+) would be expected at $\text{m/z} = 227$.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of Methyl 2-anilinobenzoate is centered around its three main functional components: the secondary amine, the ester, and the aromatic rings.

```
dot graph "Reactivity_Hub" { node [shape=Mrecord, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
```

} Figure 3. Key reactivity sites of Methyl 2-anilinobenzoate.

Key Chemical Transformations

- N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can undergo alkylation or acylation to introduce various substituents, allowing for the synthesis of a diverse library of fenamate analogues.
- Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the parent N-phenylanthranilic acid, which can then be used in other coupling reactions (e.g., amide bond formation).
- Electrophilic Aromatic Substitution: The two aromatic rings can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing activating (amine) and deactivating (ester) groups.

Role in Drug Discovery

The primary application of Methyl 2-anilinobenzoate in drug development is as a key intermediate in the synthesis of fenamate-based NSAIDs and other potential therapeutic agents.^{[1][3][4]} By modifying the core structure of Methyl 2-anilinobenzoate, researchers can:

- Develop Novel NSAIDs: Create new analogues with potentially improved efficacy, selectivity (e.g., COX-2 selectivity), or a more favorable side-effect profile (e.g., reduced gastrointestinal toxicity).
- Explore Other Therapeutic Areas: The fenamate scaffold has been investigated for its potential in other therapeutic areas, including neurodegenerative diseases and cancer, making Methyl 2-anilinobenzoate a valuable starting point for such exploratory research.^[2]

Safety, Handling, and Storage

As a laboratory chemical, Methyl 2-anilinobenzoate should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not readily available in the public domain, general guidelines for handling aromatic amines and esters should be followed.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

Methyl 2-anilinobenzoate is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its direct relationship to the fenamate class of NSAIDs makes it a compound of high interest for medicinal chemists. This technical guide has provided a comprehensive overview of its physicochemical properties, synthesis, characterization, and applications. By understanding the fundamental chemistry of Methyl 2-anilinobenzoate, researchers are better equipped to utilize this compound in the rational design and synthesis of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fenamic acid - Wikipedia [en.wikipedia.org]
- 2. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]

- 4. N-Phenylanthranilic Acid | High-Purity Reagent | RUO [benchchem.com]
- 5. Methyl 2-(Phenylamino)benzoate 98% | CAS: 35708-19-1 | AChemBlock [achemblock.com]
- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Full text of "EPA/NIH mass spectral data base: volume 2. molecular weights 186-273" [archive.org]
- 9. Preconcentration and Determination of Mefenamic Acid in Pharmaceutical and Biological Fluid Samples by Polymer-grafted Silica Gel Solid-phase Extraction Following High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 2-anilinobenzoate physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2951894#methyl-2-anilinobenzoate-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com